molecular formula C24H22FN3O4 B12572548 N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide

N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide

Cat. No.: B12572548
M. Wt: 435.4 g/mol
InChI Key: DTTDIEWRSCKGHG-UHFFFAOYSA-N
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Description

N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide is a synthetic small molecule characterized by a central amide backbone flanked by substituted aromatic rings. The compound features a 2,6-dimethylphenyl group attached via an amino linkage, a 4-nitrophenyl moiety at the α-carbon of the carbonyl group, and a 2-fluoro-N-methylbenzamide substituent. The presence of electron-withdrawing groups (e.g., nitro, fluoro) may enhance stability and modulate binding affinity, while the methyl groups could influence lipophilicity and pharmacokinetic properties .

Properties

Molecular Formula

C24H22FN3O4

Molecular Weight

435.4 g/mol

IUPAC Name

N-[2-(2,6-dimethylanilino)-1-(4-nitrophenyl)-2-oxoethyl]-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C24H22FN3O4/c1-15-7-6-8-16(2)21(15)26-23(29)22(17-11-13-18(14-12-17)28(31)32)27(3)24(30)19-9-4-5-10-20(19)25/h4-14,22H,1-3H3,(H,26,29)

InChI Key

DTTDIEWRSCKGHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])N(C)C(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amination Reactions: Introduction of the amino group to the aromatic ring.

    Nitration Reactions: Addition of the nitro group to the aromatic ring.

    Fluorination Reactions: Incorporation of the fluorine atom into the compound.

    Amide Formation: Formation of the amide bond through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the nitro group to an amino group using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Biological Activity/Application
Target Compound C24H22FN3O4 435.45 2-fluoro, 4-nitro, 2,6-dimethyl N/A Under investigation (hypothetical)
N-(2,6-Dichlorophenyl)benzamide C13H9Cl2NO 280.12 2,6-dichloro N/A Structural analog (crystallography)
ASP2151 (Amenamevir) C23H26N4O5S 470.54 1,3-oxadiazol-3-yl, sulfone N/A Antiviral (herpes simplex)
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide C14H21ClNO2 283.78 Chloro, methoxymethyl N/A Herbicide (alachlor analog)
Compound 19q (Radiotherapy sensitizer) C20H19N3O4 365.39 4-cyanophenyl 64.9 Radiosensitization (in vitro)

Substituent Effects on Bioactivity

  • This contrasts with ASP2151, where a sulfone group serves a similar purpose but with added steric bulk, possibly affecting target selectivity .
  • Halogenation:
    Chlorine substituents in analogues like N-(2,6-dichlorophenyl)benzamide and alachlor derivatives improve resistance to metabolic degradation. However, the target compound’s 2-fluoro group offers a balance between electronegativity and steric hindrance, which may optimize membrane permeability compared to bulkier halogens .

  • Aromatic Substitution Patterns: The 2,6-dimethylphenyl group in the target compound is analogous to lidofenin (a diagnostic agent), where dimethyl substitution enhances stability against oxidative metabolism. This contrasts with radiotherapy sensitizers (e.g., Compound 19q), where cyanophenyl groups prioritize π-π stacking interactions in DNA binding .

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